N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine is an organic compound that features a tetrahydropyran ring substituted with an ethoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-ethoxyphenylamine with tetrahydro-2H-pyran-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity. The tetrahydropyran ring provides structural stability and can participate in various non-covalent interactions.
Comparison with Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the ethoxyphenyl group.
N-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-amine: Similar but with a methoxy group instead of an ethoxy group.
N-(4-Hydroxyphenyl)tetrahydro-2H-pyran-4-amine: Similar but with a hydroxy group instead of an ethoxy group.
Uniqueness: N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-5-3-11(4-6-13)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWULCVPBYUZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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